N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-nitro-4-(1-piperidinyl)benzamide -

N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-nitro-4-(1-piperidinyl)benzamide

Catalog Number: EVT-4356324
CAS Number:
Molecular Formula: C23H25N5O4S
Molecular Weight: 467.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide)

Compound Description: CDPPB is described as the first centrally active, positive allosteric modulator of the rat and human metabotropic glutamate receptor 5 (mGluR5) subtype. It exhibits an EC50 value of 77 +/- 15 nM in potentiating mGluR5-mediated responses in cortical astrocytes and a Ki value of 3760 +/- 430 nM in displacing [3H]methoxyPEPy binding in membranes of cultured HEK-293 cells expressing rat mGluR5 [].

Relevance: Although not directly structurally analogous to N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-nitro-4-(1-piperidinyl)benzamide, CDPPB shares the core benzamide moiety and highlights the potential for exploring benzamide derivatives as modulators of biological targets []. This relationship underscores the significance of the benzamide core as a potential pharmacophore for various biological activities. Understanding the structure-activity relationships of CDPPB and its analogs could provide valuable insights for designing and optimizing compounds like N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-nitro-4-(1-piperidinyl)benzamide for specific pharmacological applications.

Reference:

4-nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545)

Compound Description: VU-1545 is a potent positive allosteric modulator of mGluR5, showing a Ki of 156 +/- 29 nM and an EC50 of 9.6 +/- 1.9 nM in binding and functional assays, respectively []. It represents an optimized analog of CDPPB with improved potency.

Relevance: Like CDPPB, VU-1545 also features a benzamide core, further emphasizing the potential of this structural motif for biological activity. The presence of a nitro group in VU-1545, similar to N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-nitro-4-(1-piperidinyl)benzamide, suggests the potential influence of this substituent on activity, possibly through electronic or steric effects []. The structural similarities between these compounds, particularly the presence of both a benzamide core and a nitro group, highlight the potential for shared structure-activity relationships and emphasize the importance of investigating the impact of these common features on their respective biological activities.

Reference:

4-nitro-N-(1,4-diphenyl-1H-pyrazol-5-yl)benzamide (VU-71)

Compound Description: VU-71 is a positive allosteric modulator selective for mGluR1, exhibiting a 2.5-fold potentiation of glutamate-induced calcium transients in cells expressing mGluR1 at 10 μM [].

Relevance: VU-71's selectivity for mGluR1, despite its structural similarity to mGluR5 modulators like CDPPB and VU-1545, emphasizes the subtle yet significant role of structural modifications in determining receptor subtype selectivity []. The fact that VU-71, with its benzamide core and nitro group, targets a different receptor subtype than CDPPB and VU-1545 highlights the potential for N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-nitro-4-(1-piperidinyl)benzamide, possessing similar structural features, to exhibit distinct pharmacological profiles depending on its specific structural modifications.

Reference:

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

Compound Description: M30 is a nitro reduction metabolite of the B-cell lymphoma-2 (Bcl-2) protein inhibitor venetoclax (ABT-199). It represents 13% of the administered dose and is primarily formed by gut bacteria [].

Relevance: While not directly structurally related, M30 showcases the metabolic susceptibility of nitro groups to reduction, which is relevant to understanding the potential metabolic fate of N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-nitro-4-(1-piperidinyl)benzamide in vivo []. This observation provides valuable insight into the potential metabolic pathways that N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-nitro-4-(1-piperidinyl)benzamide might undergo, particularly focusing on the nitro group's susceptibility to reduction by gut bacteria.

Reference:

Various N 2 , N 4 -bis (5-nitro-1,3-benzothiazol-2-yl) N 6 aryl-1, 3, 5-triazine-2, 4, 6-triamine derivatives (1a-1l)

Compound Description: These novel compounds were synthesized and characterized for their antibacterial activity against gram-positive and gram-negative bacteria. The introduction of –OH, -NO2, -Cl, and –Br groups to the heterocyclic framework enhanced antibacterial activities [].

Relevance: These derivatives, incorporating a benzothiazole moiety and a nitro group, highlight the potential of these structural components for antibacterial activity, which could be relevant to investigating the biological profile of N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-nitro-4-(1-piperidinyl)benzamide []. The presence of these common structural features suggests a potential overlap in their structure-activity relationships and highlights the possibility that N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-nitro-4-(1-piperidinyl)benzamide might possess antibacterial properties.

Reference:

Properties

Product Name

N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-nitro-4-(1-piperidinyl)benzamide

IUPAC Name

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-3-nitro-4-piperidin-1-ylbenzamide

Molecular Formula

C23H25N5O4S

Molecular Weight

467.5 g/mol

InChI

InChI=1S/C23H25N5O4S/c1-2-6-21(29)26-23-25-17-9-8-16(14-20(17)33-23)24-22(30)15-7-10-18(19(13-15)28(31)32)27-11-4-3-5-12-27/h7-10,13-14H,2-6,11-12H2,1H3,(H,24,30)(H,25,26,29)

InChI Key

PEDOBTQZCIYPMC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)N4CCCCC4)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.